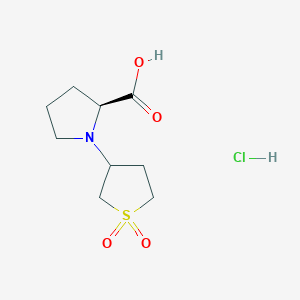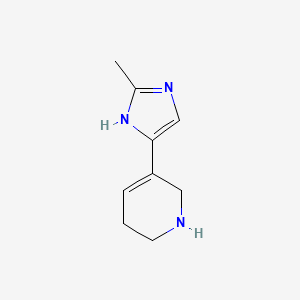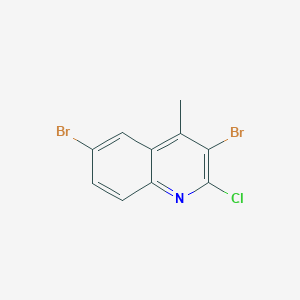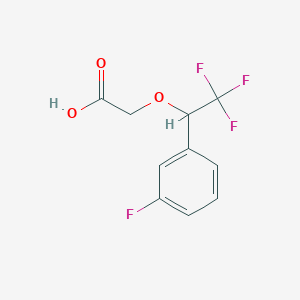
(1,1-Dioxidotetrahydrothiophen-3-yl)-L-proline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1-Dioxidotetrahydrothiophen-3-yl)-L-proline hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrahydrothiophene ring with a sulfone group and an L-proline moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxidotetrahydrothiophen-3-yl)-L-proline hydrochloride typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.
Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling with L-Proline: The sulfone-containing tetrahydrothiophene is then coupled with L-proline using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, often incorporating continuous flow reactors and automated systems for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(1,1-Dioxidotetrahydrothiophen-3-yl)-L-proline hydrochloride undergoes various chemical reactions, including:
Oxidation: Further oxidation can modify the sulfone group or other parts of the molecule.
Reduction: Reduction reactions can potentially convert the sulfone group back to a sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydrothiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or further oxidized products, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
(1,1-Dioxidotetrahydrothiophen-3-yl)-L-proline hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1,1-Dioxidotetrahydrothiophen-3-yl)-L-proline hydrochloride involves its interaction with specific molecular targets and pathways. The sulfone group and proline moiety may interact with enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1,1-Dioxidotetrahydrothiophen-3-yl)-glycine hydrochloride
- (1,1-Dioxidotetrahydrothiophen-3-yl)-methylamine hydrochloride
Uniqueness
(1,1-Dioxidotetrahydrothiophen-3-yl)-L-proline hydrochloride is unique due to its combination of a sulfone-containing tetrahydrothiophene ring and an L-proline moiety. This structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Propriétés
Formule moléculaire |
C9H16ClNO4S |
|---|---|
Poids moléculaire |
269.75 g/mol |
Nom IUPAC |
(2S)-1-(1,1-dioxothiolan-3-yl)pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO4S.ClH/c11-9(12)8-2-1-4-10(8)7-3-5-15(13,14)6-7;/h7-8H,1-6H2,(H,11,12);1H/t7?,8-;/m0./s1 |
Clé InChI |
USNGHAFAJFZRNK-MTICXXPYSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C2CCS(=O)(=O)C2)C(=O)O.Cl |
SMILES canonique |
C1CC(N(C1)C2CCS(=O)(=O)C2)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-(methylthio)imidazo[2,1-f][1,2,4]triazine](/img/structure/B12990808.png)
![[4-(4-Bromo-phenyl)-thiazol-2-yl]-(4-nitro-benzylidene)-amine](/img/structure/B12990810.png)
![6-Benzyl 2-(tert-butyl) 8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B12990812.png)

![2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)butan-1-ol](/img/structure/B12990830.png)
![3-Thiabicyclo[3.3.1]nonane](/img/structure/B12990836.png)
![1-(3-Chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12990844.png)







